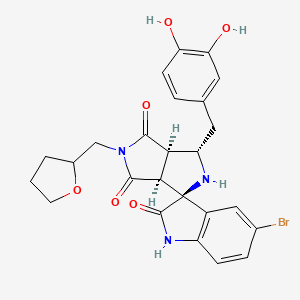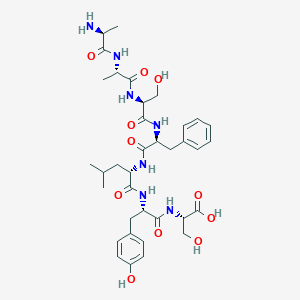![molecular formula C26H29NO2 B12617631 6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile CAS No. 920509-96-2](/img/structure/B12617631.png)
6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile is a chemical compound known for its unique structural properties It consists of a naphthalene core substituted with a methoxy group and an octyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile typically involves a multi-step process. One common method includes the alkylation of 4-hydroxybenzaldehyde with octyl bromide to form 4-(octyloxy)benzaldehyde. This intermediate is then subjected to a condensation reaction with 6-hydroxy-2-naphthaldehyde in the presence of a base to yield the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 6-{[4-(Hexyloxy)phenyl]methoxy}naphthalene-2-carbonitrile
- 6-{[4-(Decyloxy)phenyl]methoxy}naphthalene-2-carbonitrile
- 6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile
Uniqueness
6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile is unique due to its specific alkyl chain length, which influences its physical and chemical properties. This compound exhibits distinct solubility, melting point, and reactivity compared to its analogs with shorter or longer alkyl chains. These properties make it suitable for specific applications in material science and organic synthesis.
Properties
CAS No. |
920509-96-2 |
|---|---|
Molecular Formula |
C26H29NO2 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
6-[(4-octoxyphenyl)methoxy]naphthalene-2-carbonitrile |
InChI |
InChI=1S/C26H29NO2/c1-2-3-4-5-6-7-16-28-25-13-9-21(10-14-25)20-29-26-15-12-23-17-22(19-27)8-11-24(23)18-26/h8-15,17-18H,2-7,16,20H2,1H3 |
InChI Key |
YMHLRSZTNWVQGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide](/img/structure/B12617548.png)
![(2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid](/img/structure/B12617554.png)
![3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one](/img/structure/B12617558.png)


![6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12617581.png)
![(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B12617586.png)

![{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid](/img/structure/B12617594.png)


![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-, methyl ester](/img/structure/B12617623.png)

![N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B12617638.png)
